

An In-Depth Technical Guide to 8-Acetoxyquinoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Acetoxyquinoline

Cat. No.: B1581907

[Get Quote](#)

This guide provides a comprehensive technical overview of **8-acetoxyquinoline**, a significant derivative of the versatile 8-hydroxyquinoline scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of **8-acetoxyquinoline**, its synthesis and reactivity, and its burgeoning applications in medicinal chemistry and beyond. The narrative is grounded in established scientific principles, offering insights into the causal relationships that govern its behavior and utility.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold and its Acetoxy Derivative

The 8-hydroxyquinoline (8-HQ) framework is recognized as a "privileged structure" in medicinal chemistry, attributable to its potent and diverse biological activities.^{[1][2]} First synthesized in the late 19th century, 8-HQ's journey from a simple organic molecule to a cornerstone of drug discovery is marked by its exceptional ability to chelate a variety of metal ions.^[3] This chelation capability is central to its multifaceted therapeutic potential, including antimicrobial, anticancer, and neuroprotective properties.^{[1][4][5]}

8-Acetoxyquinoline, as the acetate ester of 8-hydroxyquinoline, often serves as a prodrug, designed to mask the phenolic hydroxyl group of the parent compound. This modification can enhance properties such as membrane permeability and bioavailability. In biological systems, it

is anticipated to undergo hydrolysis to release the active 8-hydroxyquinoline.^[6] Understanding the distinct characteristics of **8-acetoxyquinoline** is therefore crucial for harnessing the full potential of this chemical family in therapeutic and diagnostic applications.

Chemical Structure and Identification

8-Acetoxyquinoline is systematically known as quinolin-8-yl acetate.^[7] It consists of a quinoline ring system where an acetoxy group is attached at the 8th position.

Identifier	Value	Source(s)
IUPAC Name	quinolin-8-yl acetate	[7]
CAS Number	2598-29-0	[8]
Molecular Formula	C ₁₁ H ₉ NO ₂	[8]
Molecular Weight	187.20 g/mol	[8]
Canonical SMILES	CC(=O)OC1=CC=CC2=C1N=CC=C2	[7]
InChI Key	MZPCTRNDYNHZQE-UHFFFAOYSA-N	[7]

Below is a visualization of the chemical structure of **8-acetoxyquinoline** generated using Graphviz.

Caption: Chemical structure of **8-Acetoxyquinoline**.

Physicochemical and Spectral Properties

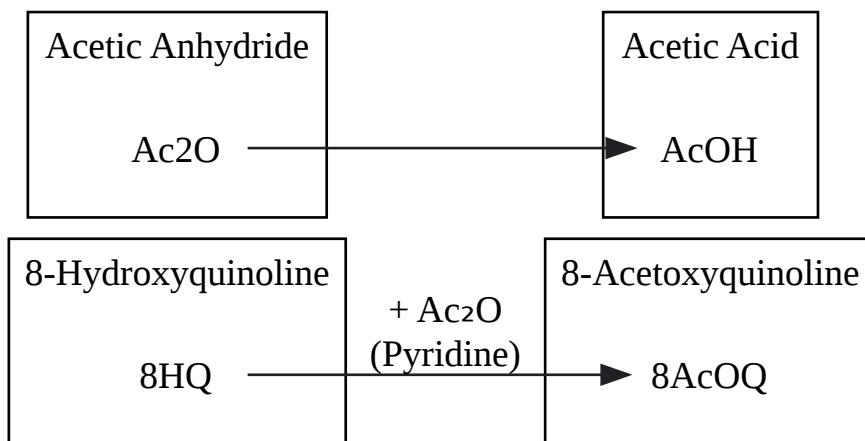
A thorough understanding of the physicochemical and spectral properties of **8-acetoxyquinoline** is fundamental for its application in research and development.

Physicochemical Properties

Property	Value	Source(s)
Melting Point	56-57 °C	[9]
Boiling Point	321.6 °C at 760 mmHg	[10]
Density	1.212 g/cm ³	[10]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in organic solvents such as ethanol, acetone, and chloroform. Insoluble in water.	[11]

Spectral Data

Spectral analysis is indispensable for the structural elucidation and purity assessment of **8-acetoxyquinoline**.


- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring and the methyl protons of the acetyl group.[7]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.[7]
- Mass Spectrometry (GC-MS): The mass spectrum of **8-acetoxyquinoline** typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester group and vibrations associated with the aromatic quinoline ring. For the parent compound, 8-hydroxyquinoline, characteristic bands include those for the hydroxyl group.[12][13]

Synthesis and Reactivity

Synthesis of 8-Acetoxyquinoline

The synthesis of **8-acetoxyquinoline** is typically achieved through the acetylation of 8-hydroxyquinoline. This is a standard esterification reaction.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **8-Acetoxyquinoline** from 8-Hydroxyquinoline.

Experimental Protocol: Acetylation of 8-Hydroxyquinoline

This protocol describes a representative method for the synthesis of **8-acetoxyquinoline**.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. The choice of a basic solvent like pyridine can also serve as a catalyst and acid scavenger.
- Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. The slight excess of acetic anhydride ensures complete conversion of the starting material.
- Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up: Upon completion, pour the reaction mixture into ice-water to quench the excess acetic anhydride. If a non-aqueous solvent was used, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude **8-acetoxyquinoline** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

- Pyridine as Solvent/Catalyst: Pyridine not only dissolves the reactants but also acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.
- Acetic Anhydride as Acetylating Agent: Acetic anhydride is a more reactive acetylating agent than acetic acid and is preferred for the esterification of phenols.
- Aqueous Work-up: Quenching with ice water hydrolyzes the unreacted acetic anhydride. The subsequent acid and base washes are crucial for removing impurities and byproducts.

Reactivity of 8-Acetoxyquinoline

- Hydrolysis: **8-Acetoxyquinoline** can be hydrolyzed back to 8-hydroxyquinoline and acetic acid, a reaction that can be catalyzed by acids, bases, or enzymes.^[6] This hydrolysis is a key aspect of its function as a prodrug. The quinoline nitrogen can act as an intramolecular catalyst in the hydrolysis process.^[6]
- Fries Rearrangement: Like other phenolic esters, **8-acetoxyquinoline** can undergo the Fries rearrangement in the presence of a Lewis acid (e.g., AlCl_3) to yield acetyl-8-hydroxyquinoline derivatives.^[14]

Applications in Research and Drug Development

The biological and chemical properties of the 8-hydroxyquinoline scaffold have led to its extensive investigation in various fields. **8-acetoxyquinoline**, as a prodrug, is of particular interest in drug development.

Prodrug Strategy in Cancer Therapy

8-Hydroxyquinoline and its derivatives exhibit anticancer activity through mechanisms such as the chelation of essential metal ions, leading to the disruption of microbial enzyme systems and inhibition of growth.^{[4][15]} The development of glucoconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs has been explored, leveraging the increased glucose uptake by cancer cells.^[16] **8-acetoxyquinoline** can be considered in a similar prodrug strategy, where its increased lipophilicity may facilitate cell membrane penetration before intracellular hydrolysis to the active 8-hydroxyquinoline.

Antimicrobial and Antifungal Applications

The parent compound, 8-hydroxyquinoline, has well-documented broad-spectrum antibacterial and antifungal activities.^{[1][15]} The mechanism is largely attributed to its ability to chelate essential metal ions required for microbial survival.^[15] **8-acetoxyquinoline**, by releasing 8-hydroxyquinoline in situ, can be a valuable tool in the development of novel antimicrobial agents.

Neuroprotective Potential

Derivatives of 8-hydroxyquinoline have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases where metal ion dyshomeostasis is implicated.^{[4][17]} By acting as metal chelators, they can modulate the levels of metal ions and reduce oxidative stress.^[17] The prodrug approach with **8-acetoxyquinoline** could potentially improve the delivery of the active compound across the blood-brain barrier.^[17]

Fluorescent Chemosensors

8-Hydroxyquinoline and its derivatives are known to form highly fluorescent chelate complexes with various metal ions.^[15] This property is exploited in the development of fluorescent sensors for the detection of biologically and environmentally important metal ions.^[15] While **8-acetoxyquinoline** itself is not fluorescent in the same manner, it can be used in the synthesis of more complex sensor molecules.

Safety and Handling

8-Acetoxyquinoline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

8-Acetoxyquinoline is a valuable derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. Its role as a prodrug, coupled with the diverse biological activities of its parent compound, makes it a molecule of great interest for researchers in drug development and medicinal chemistry. A thorough understanding of its chemical structure, properties, synthesis, and reactivity is essential for its effective application in the design of new therapeutic agents and research tools. The protocols and data presented in this guide provide a solid foundation for further investigation and innovation in this exciting area of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 6. Hydrolysis of substituted 8-acetoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Acetoxyquinoline | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]
- 9. 8-ACETOXYQUINOLINE | 2598-29-0 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. autechindustry.com [autechindustry.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. scispace.com [scispace.com]
- 16. Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 8-Acetoxyquinoline: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581907#8-acetoxyquinoline-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com